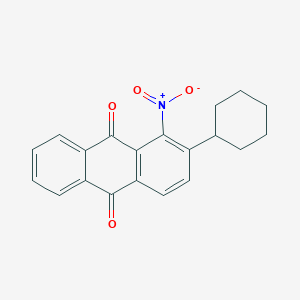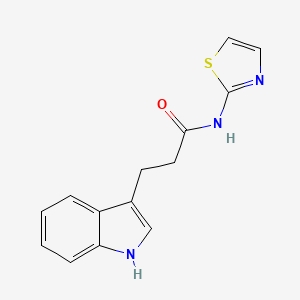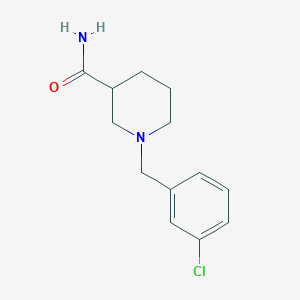
2-cyclohexyl-1-nitroanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-1-nitroanthra-9,10-quinone, also known as NCAQ, is an organic compound that has been widely studied for its potential use in various scientific research applications. NCAQ belongs to the family of anthraquinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, gene expression, and cell death. 2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical and Physiological Effects
2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been found to have antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. In addition, 2-cyclohexyl-1-nitroanthra-9,10-quinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-1-nitroanthra-9,10-quinone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its fluorescent properties, which make it useful for cellular imaging studies. However, one limitation of using 2-cyclohexyl-1-nitroanthra-9,10-quinone is its potential toxicity, which can vary depending on the concentration used and the cell type tested.
Direcciones Futuras
There are several future directions for research on 2-cyclohexyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-cyclohexyl-1-nitroanthra-9,10-quinone-based anticancer drugs. Another area of interest is the use of 2-cyclohexyl-1-nitroanthra-9,10-quinone as a fluorescent probe for cellular imaging studies. Further studies are also needed to better understand the mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone and its potential toxicity in different cell types.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-1-nitroanthra-9,10-quinone involves a multi-step process that starts with the reaction of 2-cyclohexyl-1,4-naphthoquinone with nitric acid to produce the corresponding nitro derivative. This is followed by the reduction of the nitro group using a reducing agent such as zinc dust or iron powder to yield 2-cyclohexyl-1-nitroanthra-9,10-quinone. The final product is then purified using column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
2-cyclohexyl-1-nitroanthra-9,10-quinone has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been investigated for its potential use as a fluorescent probe in cellular imaging studies.
Propiedades
IUPAC Name |
2-cyclohexyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19-14-8-4-5-9-15(14)20(23)17-16(19)11-10-13(18(17)21(24)25)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDYBZSIYXYQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-nitroanthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)


![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)

![1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)

![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)